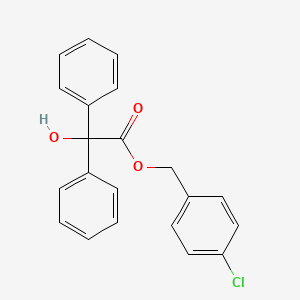
(4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyl group, and two phenyl groups attached to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate typically involves the esterification of (4-Chlorophenyl)methanol with 2-hydroxy-2,2-diphenylacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
(4-Bromophenyl)methyl 2-hydroxy-2,2-diphenylacetate: Similar structure but with a bromine atom instead of chlorine.
(4-Methoxyphenyl)methyl 2-hydroxy-2,2-diphenylacetate: Contains a methoxy group instead of chlorine.
(4-Nitrophenyl)methyl 2-hydroxy-2,2-diphenylacetate: Contains a nitro group instead of chlorine.
Uniqueness: The presence of the chlorophenyl group in (4-Chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(4-chlorophenyl)methyl 2-hydroxy-2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO3/c22-19-13-11-16(12-14-19)15-25-20(23)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,24H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUAIYGINOEOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
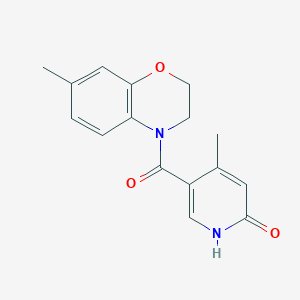
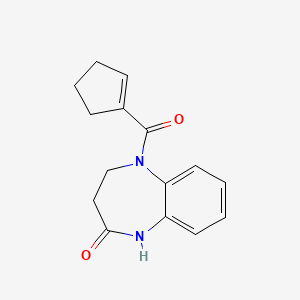
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(1-oxaspiro[5.5]undecan-4-yl)pyridin-2-amine](/img/structure/B7615788.png)
![(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-[1-(2-methylpropyl)pyrrolidin-3-yl]methanone](/img/structure/B7615791.png)
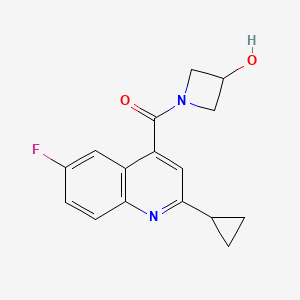
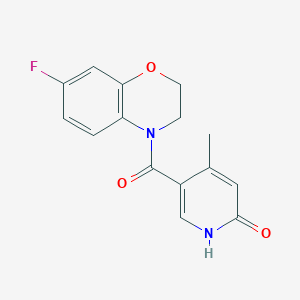
![1-Ethyl-1-[(sulfamoylamino)methyl]cyclopentane](/img/structure/B7615820.png)

![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(3,5-dimethyl-1H-pyrrol-2-yl)methanone](/img/structure/B7615833.png)
![4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)piperidin-2-one](/img/structure/B7615840.png)
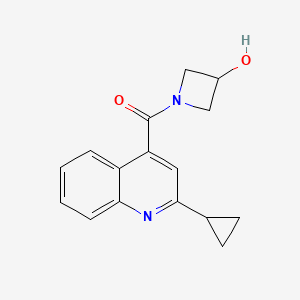
![4-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl)-1H-pyridin-2-one](/img/structure/B7615842.png)
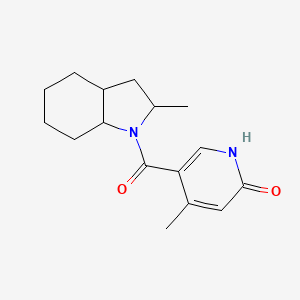
![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-2-one](/img/structure/B7615856.png)
